

Spectroscopic Analysis of Chrysomycin A: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chrysomycin A

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Introduction

Chrysomycin A is a C-aryl glycoside natural product belonging to the gilvocarcin family of antibiotics.[1][2][3][4] First isolated from *Streptomyces* species in 1955, it has garnered significant interest due to its potent biological activities, including antitumor and antibacterial properties.[1][3][4][5] The complex architecture of **Chrysomycin A**, featuring a benzonaphthopyranone core linked to a 3,5-dimethylpentose sugar moiety, necessitates a comprehensive spectroscopic approach for its structural elucidation.[1] This guide provides a detailed overview of the spectroscopic techniques and data integral to the structural characterization of **Chrysomycin A**, tailored for researchers and professionals in natural product chemistry and drug development.

Molecular Structure

The structure of **Chrysomycin A** has been determined through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6] It shares a chromophore with gilvocarcin V, differing in its C-glycosidic side-chain.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Chrysomycin A**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Chrysomycin A**

(Data presented is a compilation from literature on **Chrysomycin A** and its close analogs. The exact chemical shifts may vary slightly based on the solvent and instrument used.)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	153.2	6.96, d (8.5)
2	118.5	
3	129.5	
4	135.0	
4a	115.8	
5	160.5	
6	98.2	6.85, s
6a	155.0	7.85, d (8.0)
7	108.0	
8	130.0	
9	125.0	
10	124.5	
11	118.0	
11a	132.0	5.20, d (10.0)
12	161.0	
12a	105.0	
1'	75.0	2.10, m
2'	35.0	
3'	78.0	
4'	70.0	3.80, m
5'	30.0	
6'	22.0	
7'	18.0	1.80, m
		1.10, d (6.5)
		0.95, d (6.5)

8-Vinyl- α	136.0	6.70, dd (17.5, 11.0)
8-Vinyl- β (trans)	117.0	5.80, d (17.5)
8-Vinyl- β (cis)	115.0	5.40, d (11.0)
OCH ₃	56.0	4.05, s
OCH ₃	55.8	3.95, s

Table 2: Mass Spectrometry Data for **Chrysomycin A**

Technique	Ionization Mode	Observed m/z	Molecular Formula
HRESI-MS	Positive	[M+H] ⁺	C ₂₈ H ₂₈ O ₉

Table 3: UV-Visible and Infrared Spectroscopic Data for **Chrysomycin A**

Spectroscopic Method	Solvent/Medium	Absorption Maxima (λ_{max}) / Wavenumber (cm ⁻¹)
UV-Vis	Methanol	247 nm, 287 nm, 390-400 nm (broad)[4]
IR	KBr	~3400 (O-H), ~2950 (C-H), ~1720 (C=O, lactone), ~1600 (C=C, aromatic), ~1200 (C-O)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are crucial for reproducible results.

1. Sample Preparation **Chrysomycin A** is typically isolated from the fermentation broth of *Streptomyces* species.[6] The purified compound is dried to a powder. For NMR analysis, approximately 1-5 mg of the sample is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).[6][7] For MS analysis, a dilute solution in a suitable solvent like methanol is prepared.[6] UV-Vis samples are also prepared by dissolving a small amount of the

compound in a UV-grade solvent such as methanol.[8] For IR spectroscopy, the sample can be prepared as a KBr pellet or as a thin film evaporated from a solvent.[8]

2. NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).
- ^1H NMR: The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring protons.[9]
- ^{13}C NMR: The ^{13}C NMR spectrum reveals the number of different types of carbon atoms.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system, which is essential for tracing out molecular fragments.[10][11]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different molecular fragments.[11][12]

3. Mass Spectrometry

- Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[6]
- Analysis: HRESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and molecular formula of the compound.[6]

4. UV-Visible Spectroscopy

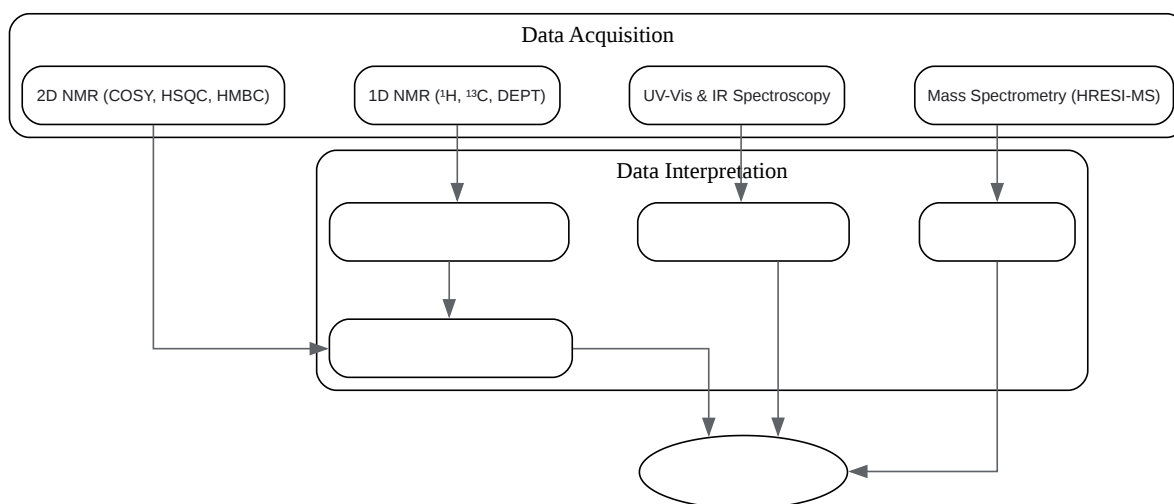
- Instrumentation: A standard UV-Vis spectrophotometer is used to record the absorption spectrum.[8]
- Analysis: The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of the chromophore present in **Chrysomycin A**. [1][4]

5. Infrared Spectroscopy

- Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.[13]
- Analysis: The IR spectrum reveals the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic vibrational frequencies.[13]

Visualizations

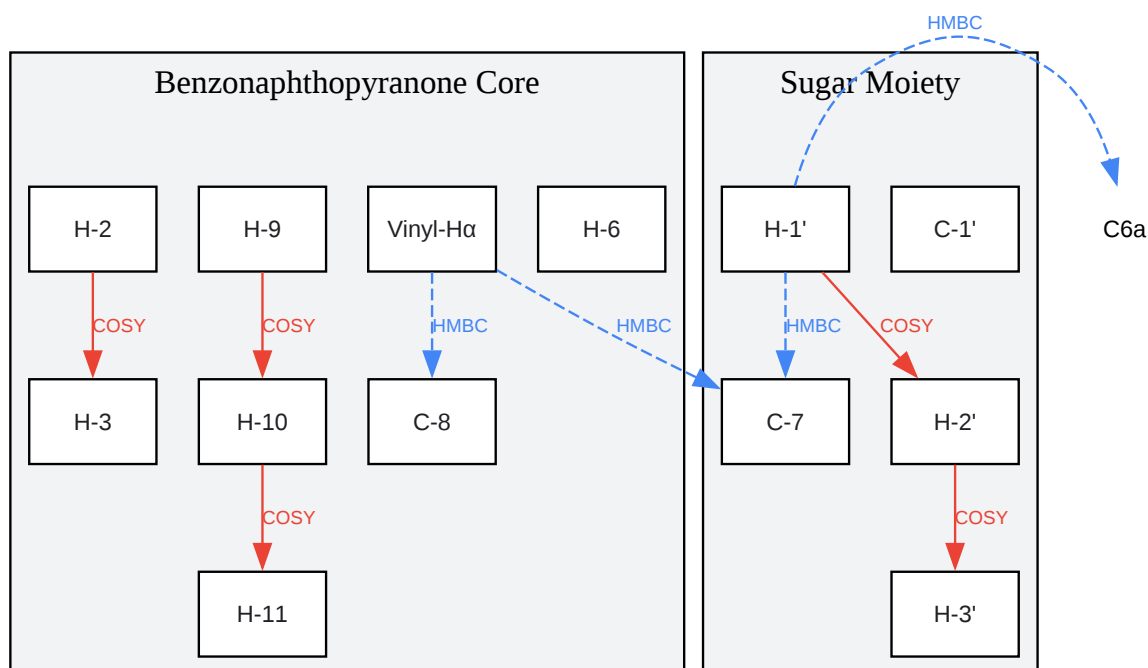
Logical Workflow for Structure Elucidation



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Caption: Workflow for the spectroscopic structure elucidation of **Chrysomycin A**.

Key 2D NMR Correlations in **Chrysomycin A**



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Caption: Key COSY and HMBC correlations for assembling **Chrysomycin A**'s structure.

Conclusion

The structural elucidation of **Chrysomycin A** is a testament to the power of modern spectroscopic techniques. Through the combined application of NMR spectroscopy (^1H , ^{13}C , COSY, HSQC, and HMBC), mass spectrometry, and UV-Vis/IR spectroscopy, the complex molecular architecture of this potent antibiotic has been unequivocally determined. This detailed spectroscopic guide provides a framework for researchers engaged in the discovery and characterization of novel natural products, facilitating the advancement of drug development programs.

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